Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopropyl group, and an azetidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as tert-butyl chloroformate and 1-aminocyclopropylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate
Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine and piperidine counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(7-13)11(12)4-5-11/h8H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVIOMOTHJUKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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